Decahydroisoquinolin-5-ol hydrochloride
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Overview
Description
Decahydroisoquinolin-5-ol hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a derivative of isoquinoline, a bicyclic compound that is structurally related to quinoline. This compound is known for its potential therapeutic applications and has gained attention in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydroisoquinolin-5-ol hydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting decahydroisoquinoline is then subjected to hydroxylation to introduce the hydroxyl group at the 5-position, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Decahydroisoquinolin-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to further hydrogenate the isoquinoline ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated isoquinoline derivatives.
Substitution: Formation of halogenated or alkylated isoquinoline derivatives.
Scientific Research Applications
Decahydroisoquinolin-5-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of decahydroisoquinolin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly the dopaminergic and serotonergic pathways. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Dimethylamino)phenyl)decahydroisoquinolin-4a-ol hydrochloride
- 1,2,3,4-Tetrahydroisoquinoline analogs
- 8-Hydroxyquinoline derivatives
Uniqueness
Decahydroisoquinolin-5-ol hydrochloride is unique due to its specific structural features, such as the hydroxyl group at the 5-position and the fully hydrogenated isoquinoline ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C9H18ClNO |
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Molecular Weight |
191.70 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-5-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h7-11H,1-6H2;1H |
InChI Key |
PEGXLZPZMAIOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCCC2C(C1)O.Cl |
Origin of Product |
United States |
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